molecular formula C18H19N3O3 B11491880 1-Propanone, 1-[4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl]-

1-Propanone, 1-[4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl]-

Cat. No.: B11491880
M. Wt: 325.4 g/mol
InChI Key: RSDZCMGWNPQCQD-UHFFFAOYSA-N
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Description

1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1-propanone is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its unique structure, which combines a benzotriazole ring with a hydroxypropoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1-propanone typically involves the reaction of benzotriazole with an appropriate phenylpropanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1-propanone .

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Mechanism of Action

The mechanism of action of 1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1-propanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, forming stable complexes that inhibit certain enzymatic activities. Additionally, the compound can interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1-propanone is unique due to its combination of a benzotriazole ring with a hydroxypropoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

1-[4-[3-(benzotriazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one

InChI

InChI=1S/C18H19N3O3/c1-2-18(23)13-7-9-15(10-8-13)24-12-14(22)11-21-17-6-4-3-5-16(17)19-20-21/h3-10,14,22H,2,11-12H2,1H3

InChI Key

RSDZCMGWNPQCQD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=N2)O

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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